molecular formula C2CuF5 B14617327 Pentafluoroethylcopper CAS No. 60007-39-8

Pentafluoroethylcopper

Cat. No.: B14617327
CAS No.: 60007-39-8
M. Wt: 182.56 g/mol
InChI Key: LHXHZHHJXZUTSG-UHFFFAOYSA-N
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Description

Pentafluoroethylcopper is an organocopper compound that has gained significant attention in the field of organic chemistry due to its unique properties and reactivity. This compound, represented by the formula CuC₂F₅, is known for its ability to introduce pentafluoroethyl groups into various organic molecules, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethylcopper can be synthesized through several methods. One common approach involves the reaction of a cuprate reagent with ethyl pentafluoropropionate. This reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

CuI+C₂F₅CO₂EtCuC₂F₅+EtI\text{CuI} + \text{C₂F₅CO₂Et} \rightarrow \text{CuC₂F₅} + \text{EtI} CuI+C₂F₅CO₂Et→CuC₂F₅+EtI

In this reaction, copper(I) iodide reacts with ethyl pentafluoropropionate to form this compound and ethyl iodide .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial to ensure its high reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethylcopper undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include arylboronic acids, aryl bromides, and other halogenated compounds. These reactions often require the presence of a base, such as potassium tert-butoxide, and are typically carried out in solvents like toluene or tetrahydrofuran under inert atmosphere conditions .

Major Products

The major products formed from reactions involving this compound are pentafluoroethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Pentafluoroethylcopper has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pentafluoroethylcopper exerts its effects involves the transfer of the pentafluoroethyl group to the target molecule. This process typically occurs through a nucleophilic substitution or coupling reaction, where the pentafluoroethyl group is transferred from the copper center to the organic substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylcopper: Similar to pentafluoroethylcopper, trifluoromethylcopper is used to introduce trifluoromethyl groups into organic molecules.

    Perfluoroalkylcopper: This class of compounds includes various perfluoroalkylcopper reagents, each with different chain lengths and reactivities.

Uniqueness

This compound is unique due to its ability to introduce a pentafluoroethyl group, which provides a balance between the reactivity and stability of the resulting compounds. This makes it a valuable reagent in the synthesis of fluorinated organic molecules with specific desired properties .

Properties

CAS No.

60007-39-8

Molecular Formula

C2CuF5

Molecular Weight

182.56 g/mol

IUPAC Name

copper(1+);1,1,1,2,2-pentafluoroethane

InChI

InChI=1S/C2F5.Cu/c3-1(4)2(5,6)7;/q-1;+1

InChI Key

LHXHZHHJXZUTSG-UHFFFAOYSA-N

Canonical SMILES

[C-](C(F)(F)F)(F)F.[Cu+]

Origin of Product

United States

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